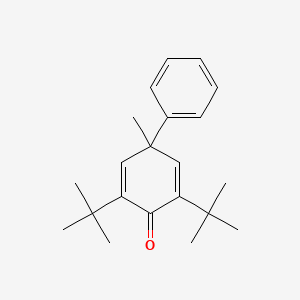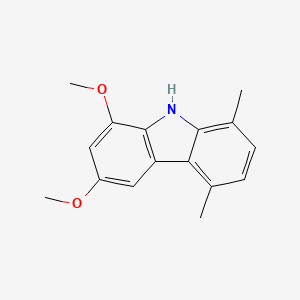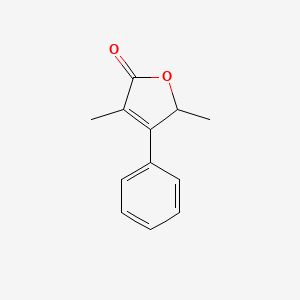
S-(4-octylphenyl) benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-octylphenyl) benzenecarbothioate: is an organic compound with the molecular formula C21H26OS It is a thioester derivative of benzenecarbothioic acid and is characterized by the presence of an octyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-octylphenyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-octylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-octylphenolDCCS-(4-octylphenyl) benzenecarbothioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-octylphenyl) benzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-octylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with various enzymes, making them valuable tools in enzymology studies.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to form stable thioester bonds makes it a candidate for drug design.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism of action of S-(4-octylphenyl) benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes. The thioester bond can undergo nucleophilic attack by active site residues, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function. The pathways involved depend on the specific enzyme and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
- S-(4-methylphenyl) benzenecarbothioate
- S-(4-ethylphenyl) benzenecarbothioate
- S-(4-butylphenyl) benzenecarbothioate
Comparison: S-(4-octylphenyl) benzenecarbothioate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring increased lipophilicity compared to its shorter alkyl chain analogs. The longer alkyl chain also influences its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
118058-59-6 |
|---|---|
Molekularformel |
C21H26OS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
S-(4-octylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)23-21(22)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 |
InChI-Schlüssel |
RSNMMGRRKZHZLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B14290381.png)

![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)




![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)

